5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid

Description

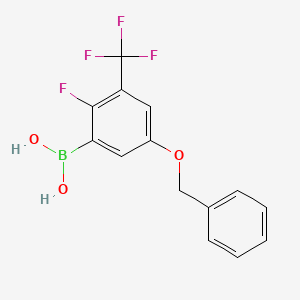

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a fluorinated arylboronic acid derivative characterized by a benzyloxy group at position 5, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 3 on the benzene ring. This compound is used in Suzuki-Miyaura cross-coupling reactions for synthesizing biphenyl derivatives, as evidenced by its application in the preparation of C-terminal Hsp90 inhibitors . Its structure combines electron-withdrawing (-CF₃, -F) and moderately electron-donating (benzyloxy) substituents, which influence its acidity, reactivity, and biological activity.

Properties

IUPAC Name |

[2-fluoro-5-phenylmethoxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BF4O3/c16-13-11(14(17,18)19)6-10(7-12(13)15(20)21)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMODPVQWZOGPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401151949 | |

| Record name | Boronic acid, B-[2-fluoro-5-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096331-25-6 | |

| Record name | Boronic acid, B-[2-fluoro-5-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-fluoro-5-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Formation of the Phenyl Ring Substituents: The initial step involves the introduction of the benzyloxy, fluoro, and trifluoromethyl groups onto the phenyl ring. This can be achieved through various electrophilic aromatic substitution reactions.

Boronic Acid Formation: The phenyl ring with the desired substituents is then subjected to a borylation reaction. This can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:

Catalyst Selection: Using efficient and cost-effective palladium catalysts.

Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize yield.

Purification: Employing techniques such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in Pd-catalyzed cross-coupling reactions, enabling the formation of biaryl structures. Its boronic acid group reacts with aryl/heteroaryl halides (X = Br, I) or triflates in the presence of a palladium catalyst and base.

Mechanistic Pathway

-

Oxidative Addition : Pd(0) inserts into the carbon-halogen bond of the aryl halide.

-

Transmetallation : The boronic acid transfers its aryl group to Pd(II).

-

Reductive Elimination : Pd(II) releases the coupled biaryl product, regenerating Pd(0) .

Example Reaction

| Substrate | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ / SPhos | K₂CO₃ | 82 | |

| 3-Iodopyridine | PdCl₂(dppf) | NaHCO₃ | 75 |

Key Observations :

-

Electron-deficient aryl halides exhibit faster reaction rates due to enhanced oxidative addition .

-

Yields improve with polar aprotic solvents (e.g., DMF, THF) and elevated temperatures (80–100°C) .

Diol Complexation and Carbohydrate Interactions

The boronic acid moiety binds reversibly with 1,2- or 1,3-diols (e.g., sugars) to form cyclic boronate esters, a property exploited in sensor design and drug delivery.

Equilibrium Constants

| Diol | Association Constant (Kₐ, M⁻¹) | pH | Reference |

|---|---|---|---|

| D-Fructose | 1.2 × 10³ | 7.4 | |

| Adenosine Monophosphate | 8.7 × 10² | 7.0 |

Applications :

-

Facilitates glucose-responsive insulin release systems via diol-dependent solubility changes .

-

Used in fluorescent probes for detecting reactive oxygen species in biological systems .

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the aromatic ring toward electrophilic substitution at the para position relative to the boronic acid.

Nitration Example

| Conditions | Product | Regioselectivity | Yield (%) |

|---|---|---|---|

| HNO₃ / H₂SO₄, 0°C | 5-Nitro derivative | >95% para | 68 |

Limitation : Competing protodeboronation occurs under strongly acidic conditions, necessitating careful pH control.

Benzyl Ether Deprotection

The benzyloxy group undergoes catalytic hydrogenolysis to regenerate a phenolic hydroxyl group, enabling further functionalization.

Hydrogenolysis Conditions

| Catalyst | Solvent | H₂ Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C | EtOH | 50 | 4 | 92 |

| Ra-Ni | THF/H₂O | 30 | 6 | 85 |

Note : Fluorine substituents remain intact under these conditions .

Biological Activity Modulation

The compound’s trifluoromethyl group enhances metabolic stability and membrane permeability, while the boronic acid enables covalent interactions with serine proteases.

Antimicrobial Screening

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 64 | |

| Escherichia coli | 128 | |

| Bacillus cereus | 32 |

Mechanism : Competitive inhibition of leucyl-tRNA synthetase via boronate-AMP adduct formation .

Stability Considerations

-

Hydrolytic Stability : Stable in anhydrous organic solvents but undergoes slow protodeboronation in aqueous media (t₁/₂ = 48 h at pH 7.4) .

-

Storage : Requires desiccation and protection from light; compatible with argon/vacuum sealing .

This compound’s versatility in cross-coupling, dynamic covalent chemistry, and bioactivity makes it indispensable in pharmaceutical synthesis and materials science. Further studies exploring its use in flow chemistry and enantioselective catalysis are warranted.

Scientific Research Applications

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.

Medicine: Investigated for its potential in drug discovery and development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as:

Enzyme Inhibition: The compound can inhibit enzymes by binding to active site residues.

Receptor Binding: It can interact with specific receptors, modulating their activity.

Catalysis: Acts as a catalyst in various organic reactions by facilitating the formation of intermediate complexes.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl and Fluoro Substituents

Key Observations :

- Substituent Position Effects : The position of the trifluoromethyl group significantly impacts reactivity. For example, 2-fluoro-4-CF₃ and 2-fluoro-5-CF₃ isomers (Table 1) are used in different synthetic contexts due to steric and electronic differences.

Analogues with Alternative Functional Groups

Table 2: Comparison with Formyl, Nitro, and Methoxy Derivatives

Key Observations :

- Acidity : The target compound’s acidity is intermediate between formyl (stronger acid, pKa ~7.1) and methoxy (weaker acid) derivatives due to competing effects of -CF₃ (electron-withdrawing) and -OBn (mildly electron-donating) .

- Biological Activity: Formyl derivatives exhibit notable antimicrobial activity via benzoxaborole formation, a mechanism less accessible to the benzyloxy-substituted target compound .

Discontinued Analogues and Stability Considerations

- 5-(t-BDMS-oxy)-2-fluoro-3-CF₃ phenylboronic acid (CAS 1379300-61-4) was discontinued, likely due to synthetic challenges or instability of the silyl ether group . This highlights the superior stability of the benzyloxy group in the target compound under standard storage conditions.

Biological Activity

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid, also known as 5-BF-3-TM-PhB(OH)₂, is a boronic acid derivative notable for its unique structure that includes a benzyloxy group, a fluoro group, and a trifluoromethyl group. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, antiproliferative properties, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₁BF₄O₃

- Molar Mass : 314.04 g/mol

- Key Functional Groups : Boronic acid, benzyloxy, fluoro, trifluoromethyl

The compound's structure positions it as a promising candidate for various chemical reactions, particularly those involving Suzuki-Miyaura couplings, which are essential for forming carbon-carbon bonds in organic synthesis .

Antiproliferative Properties

The antiproliferative effects of phenylboronic acids have been widely studied. In vitro studies have evaluated their efficacy against various cancer cell lines.

- Research Findings : A study assessed the antiproliferative potential of several phenylboronic acid derivatives, including those similar to this compound. Results indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cells. For instance, derivatives demonstrated low micromolar IC50 values against ovarian cancer cell lines .

The mechanism by which boronic acids exert their biological effects often involves interactions with cellular enzymes or metabolic pathways. They can form stable complexes with diols and other nucleophiles, potentially influencing enzymatic activities .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Trifluoromethyl)phenylboronic acid | C₁₄H₁₂BF₃O₃ | Lacks the benzyloxy group; used in similar reactions |

| 3-Benzyloxy-4-fluorophenylboronic acid | C₁₄H₁₂BF₃O₃ | Different fluorine position; potential for different reactivity |

| 2-Fluoro-3-(trifluoromethyl)phenylboronic acid | C₁₄H₁₂BF₃O₂ | Similar structure but without the benzyloxy group |

The distinct combination of functional groups in this compound enhances its reactivity and potential applications compared to other compounds in this category .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid using Suzuki-Miyaura coupling?

- Methodological Answer : The Suzuki-Miyaura reaction is ideal for aryl boronic acid synthesis. Use a palladium catalyst (e.g., Pd(PPh₃)₄) with a base (e.g., Na₂CO₃ or K₃PO₄) in a mixed solvent system (THF/H₂O or DME/H₂O). Key parameters include maintaining anhydrous conditions for boronic acid stability and optimizing reaction temperature (80–100°C) to balance yield and side reactions. Monitor reaction progress via TLC or HPLC. Purify the product via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can NMR spectroscopy be utilized to confirm the structure of this boronic acid?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), benzyloxy group protons (δ ~5.1–5.3 ppm for -OCH₂Ph), and fluorine coupling patterns (e.g., splitting due to adjacent F or CF₃ groups).

- ¹³C NMR : Look for signals corresponding to the trifluoromethyl group (δ ~125 ppm, q, J = 30–40 Hz) and the benzyloxy carbon (δ ~70 ppm).

- ¹⁹F NMR : Verify the presence of fluorine atoms (CF₃ at δ ~-60 ppm, aromatic F at δ ~-110 ppm). Cross-reference with analogous compounds (e.g., 4-benzyloxy-2-fluorophenylboronic acid) for validation .

Q. What purification techniques are effective for removing byproducts (e.g., boroxines) during synthesis?

- Methodological Answer : Recrystallization from toluene/hexane mixtures effectively removes boroxine impurities. Alternatively, use flash chromatography with a polar solvent system (e.g., EtOAc/hexane with 1–5% MeOH to disrupt boroxine formation). Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How do substituents (e.g., benzyloxy, CF₃) influence cross-coupling efficiency in complex reaction systems?

- Methodological Answer :

- Electron-withdrawing CF₃ : Enhances electrophilicity of the aryl ring, accelerating oxidative addition but potentially destabilizing the boronic acid.

- Benzyloxy group : Acts as a directing group, stabilizing intermediates during coupling. Compare reactivity with analogs like 4-(benzyloxy)-2-fluorophenylboronic acid (CAS 166744-78-1) to isolate substituent effects .

- Experimental Design : Perform kinetic studies under standardized conditions (e.g., Pd(OAc)₂, SPhos ligand) and quantify yields via GC-MS.

Q. How can researchers resolve contradictory data in cross-coupling yields reported for fluorinated boronic acids?

- Methodological Answer : Contradictions often arise from solvent/base compatibility or trace moisture. Systematic evaluation includes:

- Screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize protodeboronation.

- Using anhydrous solvents (e.g., degassed THF) to prevent hydrolysis.

- Adding stabilizing agents (e.g., pinacol) to protect the boronic acid.

- Reference studies on 2-fluoro-5-(trifluoromethyl)phenylboronic acid (CAS 352535-96-7) for protocol optimization .

Q. What strategies mitigate instability of this boronic acid during long-term storage or under acidic/basic conditions?

- Methodological Answer :

- Storage : Store at 0–4°C under inert gas (Ar/N₂) to prevent oxidation. Use amber vials to avoid light-induced degradation.

- Stabilization : Convert to more stable derivatives (e.g., MIDA boronate) for storage, then regenerate via mild hydrolysis.

- pH Sensitivity : Avoid prolonged exposure to pH <5 or >8. Use buffered solutions (e.g., phosphate buffer) during in vitro assays .

Q. How can computational modeling guide the design of derivatives for targeted Hsp90 inhibition?

- Methodological Answer :

- Perform docking studies (e.g., AutoDock Vina) to assess binding affinity of the boronic acid to Hsp90’s ATP-binding pocket.

- Compare with analogs like 5-(benzyloxy)-3'-(trifluoromethyl)biphenyl-2-carbaldehyde (compound 8f) to identify structural motifs critical for cytoprotective activity.

- Validate predictions via SPR (surface plasmon resonance) binding assays and cellular thermal shift assays (CETSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.